molecular formula C7H13NO B13482143 3-[2-(Methylamino)ethyl]cyclobutan-1-one

3-[2-(Methylamino)ethyl]cyclobutan-1-one

Cat. No.: B13482143
M. Wt: 127.18 g/mol
InChI Key: QXLYBDWEBJWWCC-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]cyclobutan-1-one is a cyclic organic compound that features a cyclobutane ring substituted with a 2-(methylamino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylamino)ethylamine with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

3-[2-(Methylamino)ethyl]cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler analog without the 2-(methylamino)ethyl group.

    2-(Methylamino)ethylamine: Lacks the cyclobutane ring.

    Cyclobutanol: The reduced form of cyclobutanone.

Uniqueness

3-[2-(Methylamino)ethyl]cyclobutan-1-one is unique due to the presence of both the cyclobutane ring and the 2-(methylamino)ethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]cyclobutan-1-one

InChI

InChI=1S/C7H13NO/c1-8-3-2-6-4-7(9)5-6/h6,8H,2-5H2,1H3

InChI Key

QXLYBDWEBJWWCC-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CC(=O)C1

Origin of Product

United States

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